Epinephrine Hydrochloride

Description

Epinephrine Hydrochloride is the hydrochloride salt of the naturally occurring sympathomimetic amine with vasoconstricting, intraocular pressure-reducing, and bronchodilating activities. By stimulating vascular alpha-adrenergic receptors, epinephrine causes vasoconstriction, thereby increasing vascular resistance and blood pressure. When administered in the conjunctiva, this agent binds to alpha-adrenergic receptors in the iris sphincter muscle, resulting in vasoconstriction, a decrease in the production of aqueous humor, and a lowering of intraocular pressure. Through its beta1 receptor-stimulating actions, epinephrine increases the force and rate of myocardial contraction and relaxes bronchial smooth muscle, resulting in bronchodilation.

The active sympathomimetic hormone from the ADRENAL MEDULLA. It stimulates both the alpha- and beta- adrenergic systems, causes systemic VASOCONSTRICTION and gastrointestinal relaxation, stimulates the HEART, and dilates BRONCHI and cerebral vessels. It is used in ASTHMA and CARDIAC FAILURE and to delay absorption of local ANESTHETICS.

See also: Epinephrine (has active moiety); this compound; Lidocaine Hydrochloride (component of); this compound; lidocaine (component of).

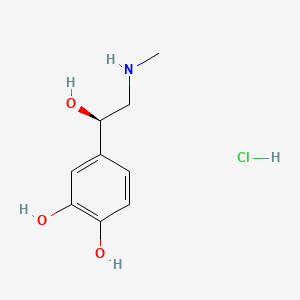

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3.ClH, C9H14ClNO3 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020568 | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Used medically as a cardiostimulant. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

55-31-2 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

315 °F (NTP, 1992) | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Sympathetic Mediator: A Technical Guide to the Mechanism of Action of Epinephrine on Adrenergic Receptors

Abstract

Epinephrine, a cornerstone of physiological stress responses and a critical therapeutic agent, exerts its pleiotropic effects through a sophisticated interplay with the adrenergic receptor system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of epinephrine hydrochloride on its target G protein-coupled receptors (GPCRs). We will dissect the dose-dependent receptor selectivity, delineate the distinct signal transduction cascades initiated by α- and β-adrenergic receptor subtypes, and correlate these molecular events with their ultimate physiological consequences. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven experimental insights to facilitate a comprehensive understanding of this vital signaling system.

Introduction: Epinephrine and the Adrenergic System

Epinephrine, also known as adrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter, orchestrating the body's "fight-or-flight" response.[1] Synthesized and released primarily by the adrenal medulla, it circulates throughout the body to act on a diverse family of cell surface receptors known as adrenergic receptors (or adrenoceptors).[2] These receptors, which are also the targets for the neurotransmitter norepinephrine, are integral to the function of the sympathetic nervous system, regulating a vast array of physiological processes from cardiovascular function to metabolic homeostasis.[2][3]

Adrenergic receptors are members of the GPCR superfamily, the largest and most diverse group of membrane receptors in eukaryotes.[1] They are broadly classified into two main types, α-adrenergic and β-adrenergic receptors, which are further divided into several subtypes: α₁, α₂, β₁, β₂, and β₃.[3] Epinephrine is a non-selective agonist, meaning it can bind to and activate all of these receptor subtypes.[3] However, its effects are exquisitely dose-dependent, a critical concept in both its physiological role and therapeutic application. At low concentrations, epinephrine shows a higher affinity for β-receptors, while at higher concentrations, its effects on α-receptors become more pronounced.[4] This guide will elucidate the molecular basis for this dose-dependency and the distinct signaling pathways that follow receptor activation.

Epinephrine-Receptor Interaction: Affinity and Dose-Dependent Selectivity

The physiological response to epinephrine is dictated by which receptor subtypes are activated, a process governed by both the concentration of the hormone and the specific receptor population present on a given target tissue. While epinephrine can activate all adrenergic receptors, its binding affinity—a measure of how tightly it binds to the receptor—varies among the subtypes. This differential affinity is the foundation of its dose-dependent effects.

At lower, physiological concentrations, epinephrine preferentially binds to β-receptors, particularly β₂ receptors which exhibit high affinity for the agonist.[4] This leads to responses like vasodilation in skeletal muscle and bronchodilation.[3] As epinephrine concentrations rise, lower-affinity α₁-receptors become increasingly occupied, leading to potent vasoconstriction that can override the vasodilatory effects of β₂-receptor activation.[1][4]

Table 1: Summary of Epinephrine Binding Affinities and Functional Potencies at Adrenergic Receptor Subtypes

| Receptor Subtype | Agonist | Ki (nM) | EC50 (nM) | Primary G Protein Coupling | Reference |

|---|---|---|---|---|---|

| α₂ₐ | (-)-Epinephrine | 4.3 | 200 | Gᵢ | [5] |

| β₁ | (-)-Epinephrine | ~110 | - | Gₛ | [6] |

| β₂ | (-)-Epinephrine | ~120 | - | Gₛ |[6] |

Note: Kᵢ (inhibitor constant) reflects binding affinity, where a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) reflects functional potency, where a lower value indicates greater potency. Data is compiled from various sources and experimental systems; direct comparison should be made with caution.

Signal Transduction: The Divergent Pathways of Adrenergic Activation

Upon binding epinephrine, adrenergic receptors undergo a conformational change, enabling them to activate their associated heterotrimeric G proteins. The specific G protein subtype (Gαₛ, Gαᵢ, or Gαₒ) determines the subsequent intracellular signaling cascade.

The Gαₛ Pathway: β-Adrenergic Receptor Activation

All three β-receptor subtypes (β₁, β₂, and β₃) primarily couple to the stimulatory G protein, Gₛ.[1]

-

Receptor Activation: Epinephrine binding to a β-receptor causes a conformational shift.

-

Gₛ Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gₛ protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαₛ subunit dissociates from the βγ-subunits and activates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues, altering their activity and leading to a cellular response.[7]

The Gαᵢ Pathway: α₂-Adrenergic Receptor Activation

The α₂-adrenergic receptors couple to the inhibitory G protein, Gᵢ, which antagonizes the Gₛ pathway.[3]

-

Receptor Activation: Epinephrine binds to an α₂-receptor.

-

Gᵢ Protein Activation: The receptor catalyzes GDP-GTP exchange on the α-subunit of the Gᵢ protein.

-

Adenylyl Cyclase Inhibition: The activated Gαᵢ subunit dissociates and directly inhibits adenylyl cyclase.

-

Decreased cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.

-

Reduced PKA Activity: Lower cAMP levels result in reduced PKA activation, thereby diminishing the phosphorylation of PKA target proteins. This pathway often serves as a negative feedback loop.[8]

The Gαₒ Pathway: α₁-Adrenergic Receptor Activation

The α₁-adrenergic receptors couple to Gₒ proteins to activate a distinct signaling cascade involving phospholipase C.[3]

-

Receptor Activation: Epinephrine binds to an α₁-receptor.

-

Gₒ Protein Activation: The receptor facilitates GDP-GTP exchange on the Gαₒ subunit.

-

Phospholipase C (PLC) Activation: The activated Gαₒ subunit stimulates the membrane-associated enzyme Phospholipase C.

-

PIP₂ Hydrolysis: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

-

IP₃-Mediated Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC).

-

Downstream Phosphorylation: Activated PKC phosphorylates its own set of target proteins, leading to cellular responses like smooth muscle contraction.

Physiological Consequences of Receptor Activation

The integration of these signaling pathways across different tissues produces the systemic effects characteristic of epinephrine. The specific response of a tissue depends on its predominant adrenergic receptor subtype expression.

Table 2: Summary of Physiological Effects Mediated by Adrenergic Receptor Subtypes

| Receptor | Primary Location(s) | Key Physiological Effect(s) |

|---|---|---|

| α₁ | Vascular smooth muscle, Pupillary dilator muscle, Intestinal sphincters | Vasoconstriction, Mydriasis (pupil dilation), Sphincter contraction[3][4] |

| α₂ | Presynaptic nerve terminals, Pancreatic β-cells, Central Nervous System | Inhibition of norepinephrine release, Inhibition of insulin secretion, Decreased blood pressure (central effect)[3][8] |

| β₁ | Heart, Kidneys | Increased heart rate, contractility, and conduction velocity; Increased renin release[3][4] |

| β₂ | Lungs (bronchial smooth muscle), Skeletal muscle vasculature, Uterus | Bronchodilation, Vasodilation, Tocolysis (uterine relaxation)[3][4] |

| β₃ | Adipose tissue | Lipolysis, Increased fat oxidation[3] |

Methodologies for Studying Epinephrine-Adrenergic Receptor Interactions

For drug development and research professionals, quantifying the interaction between ligands like epinephrine and adrenergic receptors is paramount. The two primary approaches are radioligand binding assays and cell-based functional assays.

Experimental Protocol: Radioligand Competition Binding Assay

This assay is a self-validating system to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (e.g., epinephrine) by measuring its ability to compete off a radiolabeled ligand with known affinity.

Objective: To determine the Kᵢ of epinephrine for a specific adrenergic receptor subtype.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a high density of the desired adrenergic receptor subtype (e.g., HEK293 cells expressing β₂-AR).

-

Assay Setup: In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol for β-receptors) and a constant amount of cell membrane preparation to each well.

-

Competition: Add increasing concentrations of unlabeled epinephrine to the wells. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive antagonist like propranolol).

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The choice of time and temperature is critical to ensure equilibrium is reached without significant degradation of the receptor or ligands.

-

Harvesting: Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The membrane-bound receptors are trapped on the filter, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand. This step must be rapid to prevent dissociation of the specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the epinephrine concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of epinephrine that inhibits 50% of specific radioligand binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Sources

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. ccjm.org [ccjm.org]

- 3. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catecholamine binding to the beta-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Epinephrine Hydrochloride Signaling Cascade in Cardiac Myocytes

Introduction: The Heart's Response to Demand

In moments of acute stress or exertion—the classic "fight-or-flight" response—the cardiovascular system must rapidly adapt to meet increased metabolic demand. This immediate and powerful regulation of cardiac output is orchestrated by the sympathetic nervous system through the release of catecholamines, primarily epinephrine (adrenaline) and norepinephrine.[1][2][] Epinephrine, released from the adrenal medulla, acts as a potent hormone that travels through the bloodstream to the heart, where it initiates a sophisticated signaling cascade within cardiac myocytes. This guide provides a detailed, mechanistic exploration of this pathway, from receptor activation to the ultimate modulation of cardiac contractility and relaxation, designed for researchers and drug development professionals. We will delve into the core components of the cascade, its intricate regulatory feedback loops, and the experimental methodologies essential for its investigation.

The Canonical β-Adrenergic Signaling Cascade: A Step-by-Step Mechanistic Overview

The primary effects of epinephrine on cardiac myocytes are mediated through the β-adrenergic receptor (β-AR) system, a class of G-protein-coupled receptors (GPCRs).[][4] While several subtypes exist, the β1-adrenergic receptor (β1-AR) is the most prominent in the heart, making up approximately 70-80% of the myocyte's β-AR population and being the principal driver of the inotropic (contractile force) and chronotropic (heart rate) responses to catecholamines.[5]

Receptor Binding and G-Protein Activation

The cascade begins with the binding of epinephrine to the β1-AR on the cardiomyocyte surface (sarcolemma). This binding event induces a conformational change in the receptor, enabling it to function as a Guanine Nucleotide Exchange Factor (GEF) for an associated heterotrimeric G-protein, specifically the stimulatory G-protein, Gs.[6][7]

The Gs protein consists of three subunits: αs, β, and γ. In its inactive state, the αs subunit is bound to Guanosine Diphosphate (GDP).[8] The activated β1-AR promotes the dissociation of GDP from the αs subunit and facilitates its replacement with Guanosine Triphosphate (GTP), a process ensured by the high intracellular GTP:GDP ratio.[7] This exchange triggers the dissociation of the GTP-bound αs subunit from the βγ dimer.[][7] Both the Gαs-GTP monomer and the Gβγ dimer are now free to interact with downstream effector molecules.[9]

Figure 1: G-Protein Activation Cycle. Epinephrine binding activates the β1-AR, which promotes GTP binding to the Gs-alpha subunit, leading to its dissociation and subsequent activation of adenylyl cyclase.

Second Messenger Amplification: Adenylyl Cyclase and cAMP

The primary target for the activated Gαs-GTP subunit is adenylyl cyclase (AC), a membrane-bound enzyme.[][10] In the heart, AC isoforms 5 and 6 (AC5/6) are the most prominently expressed.[11][12] Binding of Gαs-GTP to AC stimulates its enzymatic activity, leading to the rapid conversion of Adenosine Triphosphate (ATP) into the second messenger, 3'-5'-cyclic Adenosine Monophosphate (cAMP).[11][13] This step represents a major amplification point in the cascade, as a single activated AC enzyme can generate numerous cAMP molecules, leading to a swift and substantial increase in the intracellular cAMP concentration from a basal level of approximately 1 µM.[14][15]

Protein Kinase A (PKA) Activation

cAMP exerts most of its effects in the cardiomyocyte by activating cAMP-dependent Protein Kinase, or Protein Kinase A (PKA).[16][17] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits bind to and inhibit the catalytic subunits.[18] When the intracellular cAMP concentration rises, four cAMP molecules bind to the two regulatory subunits (two molecules per subunit), causing a conformational change that releases the now-active catalytic subunits.[16][19] These active PKA catalytic subunits are serine/threonine kinases that then phosphorylate a specific set of target proteins within the myocyte, altering their function and orchestrating the final physiological response.[17]

Downstream PKA Targets: Orchestrating the Cardiac Response

The active PKA catalytic subunits diffuse through the cytosol and phosphorylate key proteins involved in excitation-contraction coupling, leading to enhanced contractility (positive inotropy) and accelerated relaxation (positive lusitropy).[4][16]

-

L-type Calcium Channels (LTCC): PKA phosphorylates the α1 subunit of the LTCC (Ca_v_1.2) located in the sarcolemma (and its T-tubule invaginations).[10][20] This phosphorylation increases the probability of channel opening in response to membrane depolarization, leading to an enhanced influx of calcium (Ca²⁺) into the cell during the plateau phase of the action potential. This increased Ca²⁺ influx, known as the Ca²⁺-induced Ca²⁺ release (CICR) trigger, stimulates a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR).[12]

-

Ryanodine Receptors (RyR2): While a direct target, the PKA-mediated phosphorylation of the SR Ca²⁺ release channels (RyR2) further sensitizes them, contributing to the increased Ca²⁺ release from the SR into the cytosol.[20]

-

Phospholamban (PLB): In its dephosphorylated state, PLB is an inhibitor of the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) pump.[21][22] PKA phosphorylates PLB at Serine-16, which relieves this inhibition.[23] This disinhibition significantly increases the activity of SERCA2a, leading to a faster re-uptake of Ca²⁺ from the cytosol back into the SR. This accelerated Ca²⁺ clearance is the primary driver of the enhanced relaxation rate (lusitropy).[21][24]

-

Troponin I (TnI): PKA also phosphorylates cardiac Troponin I (cTnI), a component of the myofilament troponin complex.[21][22] This phosphorylation decreases the sensitivity of the myofilaments to Ca²⁺ by increasing the rate at which Ca²⁺ dissociates from Troponin C (TnC).[23][25] This action further contributes to faster relaxation by promoting the timely release of Ca²⁺ from the contractile machinery.[21]

Figure 2: The Epinephrine Signaling Cascade in Cardiac Myocytes. This diagram illustrates the pathway from epinephrine binding to the β1-AR through PKA activation and the phosphorylation of key downstream targets, resulting in increased cardiac contractility and relaxation.

Data Summary: Functional Effects of PKA Phosphorylation

| PKA Target Protein | Location | Phosphorylation Site | Functional Consequence | Overall Cardiac Effect |

| L-type Ca²⁺ Channel | Sarcolemma / T-tubules | α1 subunit | Increased channel open probability, enhanced Ca²⁺ influx | Contributes to Positive Inotropy |

| Ryanodine Receptor (RyR2) | Sarcoplasmic Reticulum | Ser-2808 | Increased open probability, enhanced Ca²⁺ release | Contributes to Positive Inotropy |

| Phospholamban (PLB) | Sarcoplasmic Reticulum | Ser-16 | Relieves inhibition of SERCA2a, accelerating Ca²⁺ re-uptake | Major contributor to Positive Lusitropy |

| Troponin I (cTnI) | Myofilaments | Ser-23/24 | Decreased myofilament Ca²⁺ sensitivity, faster Ca²⁺ dissociation | Contributes to Positive Lusitropy |

Signal Attenuation and Regulation: A Self-Validating System

To prevent overstimulation and protect the heart from the potentially damaging effects of excessive adrenergic drive, a robust set of negative feedback mechanisms exists to terminate the signal.[26]

cAMP Degradation by Phosphodiesterases (PDEs)

The primary mechanism for reducing cytosolic cAMP levels is enzymatic degradation by phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP.[1] Cardiac myocytes express multiple PDE families, with PDE3 and PDE4 being particularly important in degrading cAMP generated by β-AR stimulation.[27] The spatial organization of these PDEs within signaling microdomains is crucial for shaping the local cAMP gradients and ensuring signal fidelity.[28][29]

Receptor Desensitization and Downregulation

Prolonged or intense agonist exposure triggers a process called homologous desensitization, which uncouples the β-AR from its Gs protein.[26] This is a multi-step process:

-

Phosphorylation by GRKs: PKA can phosphorylate the receptor, contributing to desensitization.[4] More critically, a family of kinases called G protein-coupled receptor kinases (GRKs), particularly GRK2 in the heart, phosphorylates the agonist-occupied receptor at its C-terminal tail.[30][31][32]

-

β-Arrestin Binding: The phosphorylated C-terminus serves as a high-affinity binding site for β-arrestin proteins.[30][33] The binding of β-arrestin sterically hinders the receptor's interaction with the Gs protein, effectively uncoupling it from downstream signaling and terminating G-protein activation.[31]

-

Internalization: β-arrestin also acts as an adapter protein, recruiting components of the endocytic machinery (like clathrin) to promote the internalization of the receptor into endosomes.[33] Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation), which reduces the total number of receptors available for stimulation.[33]

Figure 3: β-Adrenergic Receptor Desensitization Workflow. This diagram shows the process of receptor phosphorylation by GRK2, followed by β-arrestin binding, which leads to G-protein uncoupling and receptor internalization.

Experimental Protocols for Pathway Investigation

Studying the epinephrine signaling cascade requires robust and validated methodologies. Below are two core protocols fundamental to interrogating this pathway.

Protocol 1: Quantification of Intracellular cAMP Levels

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for measuring cAMP levels in cultured cardiac myocytes following stimulation.

Methodology:

-

Cell Culture and Stimulation:

-

Plate neonatal rat ventricular myocytes (NRVMs) or other suitable cardiac cell lines in 12-well plates and culture until confluent.

-

Starve cells in serum-free media for 4-6 hours prior to the experiment.

-

Pre-treat cells with a broad-spectrum PDE inhibitor (e.g., 100 µM IBMX) for 15 minutes to prevent cAMP degradation.

-

Stimulate cells with varying concentrations of Epinephrine Hydrochloride (e.g., 0, 1, 10, 100 nM) for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the media and immediately add 200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

-

Incubate at room temperature for 10 minutes with gentle shaking.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.

-

-

cAMP ELISA:

-

Use a commercially available cAMP ELISA kit and follow the manufacturer's instructions.

-

Briefly, acetylate the standards and the supernatant from the cell lysates to increase assay sensitivity.

-

Add 100 µL of standards and acetylated samples to the appropriate wells of the goat anti-rabbit IgG-coated microplate.

-

Add 50 µL of alkaline phosphatase-conjugated cAMP and 50 µL of rabbit anti-cAMP antibody to each well.

-

Incubate for 2 hours at room temperature on a shaker.

-

Wash the plate 4 times with the provided wash buffer.

-

Add 200 µL of p-Nitrophenyl Phosphate (pNPP) substrate solution to each well and incubate for 1 hour at 37°C.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

-

Calculate the cAMP concentration in the samples based on the standard curve.

-

Normalize cAMP concentration to the total protein content of a parallel well, determined by a BCA protein assay.

-

Protocol 2: Western Blot for Phosphorylated PKA Substrates

This protocol details the detection of phosphorylated phospholamban (p-PLB at Ser16) and total PLB as an example of assessing PKA activity.

Methodology:

-

Sample Preparation:

-

Culture and stimulate cardiac myocytes as described in Protocol 1.

-

After stimulation, immediately wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[34][35] This step is critical to preserve the phosphorylation state of the proteins.[36]

-

Scrape the lysate, collect it in a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 15% Tris-Glycine polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its casein phosphoprotein content can cause high background.[34][35]

-

Incubate the membrane with the primary antibody against p-PLB (Ser16) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imaging system.[37]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total PLB.[36]

-

Quantify the band intensities using densitometry software. Express the results as the ratio of p-PLB to total PLB.

-

Conclusion and Future Directions

The this compound signaling cascade in cardiac myocytes is a paradigm of precise and powerful biological regulation. Through a beautifully orchestrated series of molecular events—receptor binding, G-protein activation, second messenger amplification, and targeted protein phosphorylation—it enables the heart to rapidly increase its performance to meet systemic demands. The pathway's inherent negative feedback loops, involving PDEs and receptor desensitization, are equally critical, ensuring the response is transient and protecting the myocardium from the detrimental effects of chronic overstimulation, a hallmark of pathologies like heart failure.[5][38]

For researchers in cardiovascular biology and drug development, a deep, mechanistic understanding of this cascade is paramount. It offers numerous points for therapeutic intervention, from biased agonists that selectively activate certain downstream pathways to inhibitors of key regulatory proteins like GRK2.[30] Future research will continue to unravel the complexities of signaling compartmentalization within nanodomains, the role of A-Kinase Anchoring Proteins (AKAPs) in orchestrating these complexes, and the crosstalk between β-AR signaling and other pathways, offering new avenues to treat cardiac disease.[11][20]

References

-

Lohse, M. J., Engelhardt, S., & Eschenhagen, T. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure? Circulation Research, 93(10), 896–906. [Link]

-

Heijman, J., et al. (2021). Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment. eLife, 10, e65179. [Link]

-

Li, L., et al. (2000). Phosphorylation of phospholamban and troponin I in β-adrenergic-induced acceleration of cardiac relaxation. American Journal of Physiology-Heart and Circulatory Physiology, 278(3), H769-H779. [Link]

-

Tan, S. C., et al. (2023). Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure. International Journal of Molecular Sciences, 24(3), 2588. [Link]

-

Brodde, O. E., et al. (2001). The human heart expresses β1- and β2-adrenoceptors. Journal of Cardiovascular Pharmacology, 37(3), 362-372. [Link]

-

Xiang, Y. K. (2011). β-Adrenergic receptor subtype signaling in heart: from bench to bedside. Acta Pharmacologica Sinica, 32(7), 817-822. [Link]

-

QIAGEN. Cardiac β-adrenergic Signaling. GeneGlobe. [Link]

-

Skeberdis, V. A. (2016). Regulation of Cardiac PKA Signaling by cAMP and Oxidants. International Journal of Molecular Sciences, 17(12), 2135. [Link]

-

Chang, C. S., et al. (2015). Synergistic Effects between Phosphorylation of Phospholamban and Troponin I Promote Relaxation at Higher Heart Rate. PLoS ONE, 10(5), e0125927. [Link]

-

Li, L., et al. (2000). Phosphorylation of phospholamban and troponin I in beta-adrenergic-induced acceleration of cardiac relaxation. American Journal of Physiology. Heart and Circulatory Physiology, 278(3), H769–H779. [Link]

-

Wachten, S., & Mickoleit, M. (2012). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. Methods in Molecular Biology, 897, 115-132. [Link]

-

Ros-Soto, J., et al. (2022). The cAMP/PKA signaling pathway conditions cardiac performance in experimental animals with metabolic syndrome. Journal of Molecular and Cellular Cardiology, 172, 10-21. [Link]

-

Zhu, Q., et al. (2021). Heterologous desensitization of cardiac β-adrenergic signal via hormone-induced βAR/arrestin/PDE4 complexes. Cardiovascular Research, 117(13), 2636-2648. [Link]

-

Singh, R., et al. (2020). mAKAPβ signalosome: A potential target for cardiac hypertrophy. Journal of Cellular and Molecular Medicine, 24(17), 9579-9590. [Link]

-

Rochais, F., et al. (2001). Simultaneous measurements of intracellular cAMP and L-type Ca2+ current in single frog ventricular myocytes. The Journal of general physiology, 117(3), 213–226. [Link]

-

Perino, A., & Ghigo, A. (2018). Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction. Frontiers in Physiology, 9, 172. [Link]

-

Rengo, G., et al. (2014). Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy. Frontiers in Physiology, 5, 264. [Link]

-

Zaglia, T., & Mongillo, M. (2017). Compartmentalized cAMP signalling and control of cardiac rhythm. Philosophical Transactions of the Royal Society B: Biological Sciences, 372(1719), 20160189. [Link]

-

Rengo, G., et al. (2014). Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy. Frontiers in Physiology, 5, 264. [Link]

-

Agarwal, S. R., et al. (2016). Function of Adenylyl Cyclase in Heart: the AKAP Connection. The Journal of cardiovascular pharmacology, 68(1), 11–19. [Link]

-

Mika, D., et al. (2012). Cytoplasmic cAMP concentrations in intact cardiac myocytes. The Journal of general physiology, 139(4), 279–288. [Link]

-

Penela, P., et al. (2003). Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. Cardiovascular Research, 57(2), 311-319. [Link]

-

Roth, D. M., et al. (2002). Adenylyl Cyclase Increases Survival in Cardiomyopathy. Circulation, 105(16), 1989–1994. [Link]

-

Li, L., et al. (2000). Phosphorylation of phospholamban and troponin I in -adrenergic-induced acceleration of cardiac relax. American Journal of Physiology-Heart and Circulatory Physiology, 278(3), H769-H779. [Link]

-

Zhang, R., et al. (1995). Cardiac troponin I phosphorylation increases the rate of cardiac muscle relaxation. Circulation Research, 76(6), 1028-1035. [Link]

-

Agarwal, S. R., et al. (2014). Adenylyl Cyclase Subtype–Specific Compartmentalization. Circulation Research, 115(8), 725–733. [Link]

-

Heijman, J., et al. (2021). Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment. eLife, 10, e65179. [Link]

-

Koszegi, Z., et al. (2017). Using cAMP Sensors to Study Cardiac Nanodomains. Sensors, 17(11), 2697. [Link]

-

Tresguerres, M. (2014). Role of soluble adenylyl cyclase in the heart. American Journal of Physiology-Heart and Circulatory Physiology, 306(11), H1531-H1544. [Link]

-

Mor-Vaknin, A., et al. (2023). Cardiomyocyte-specific adenylyl cyclase type-8 overexpression induces cell-autonomous activation of RelA and non. bioRxiv. [Link]

-

Morelli, A., et al. (2019). Western blot analysis of protein expression in the heart. ResearchGate. [Link]

-

Komolov, K. E., & Benovic, J. L. (2018). GPCR Signaling Regulation: The Role of GRKs and Arrestins. Trends in Pharmacological Sciences, 39(2), 188-202. [Link]

-

Sprenger, J. U., & Nikolaev, V. O. (2015). Imaging alterations of cardiomyocyte cAMP microdomains in disease. Frontiers in Pharmacology, 6, 148. [Link]

-

Wieland, T., & Mittmann, C. (2003). Regulators of G Protein Signaling in the Heart and their Potential as Therapeutic Targets. Pharmacology & Therapeutics, 97(2), 95-115. [Link]

-

Klabunde, R. E. (n.d.). Cardiac Signal Transduction Mechanisms (G-Protein-Linked). Cardiovascular Physiology Concepts. [Link]

-

Piaszyk, J. C., & Pierce, G. N. (2003). Cell signalling in the cardiovascular system: an overview. Heart, 89(7), 815-818. [Link]

-

Advansta Inc. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta. [Link]

-

Su, S., et al. (2020). Cardiomyocyte contraction response to epinephrine or norepinephrine. ResearchGate. [Link]

-

Ahmad, S., et al. (2022). Role of G-Proteins and GPCRs in Cardiovascular Pathologies. Biomedicines, 11(1), 101. [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Wikipedia. [Link]

-

Ahmad, S., et al. (2023). Role of G-Proteins and GPCRs in Cardiovascular Pathologies. ResearchGate. [Link]

-

Shkrobot, L. V., et al. (2022). ADAPTIVE ACTION OF HEART CRYOEXTRACT ON MYOCARDIAL ENERGY METABOLISM IN EXPERIMENTAL EPINEPHRINE-INDUCED MYOCARDIODYSTROPHY. ResearchGate. [Link]

Sources

- 1. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Adrenergic receptor subtype signaling in heart: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Role of G-Proteins and GPCRs in Cardiovascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulators of G Protein Signaling in the Heart and their Potential as Therapeutic Targets: Zhang and Mende RGS Proteins in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Function of Adenylyl Cyclase in Heart: the AKAP Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Role of soluble adenylyl cyclase in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Cell signalling in the cardiovascular system: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Synergistic Effects between Phosphorylation of Phospholamban and Troponin I Promote Relaxation at Higher Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphorylation of phospholamban and troponin I in beta-adrenergic-induced acceleration of cardiac relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cardiac troponin I phosphorylation increases the rate of cardiac muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Imaging alterations of cardiomyocyte cAMP microdomains in disease [frontiersin.org]

- 30. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 31. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 35. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 36. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 37. researchgate.net [researchgate.net]

- 38. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Epinephrine Hydrochloride Solution

Executive Summary

Epinephrine, a critical catecholamine used in emergency medicine, is notoriously unstable in aqueous solutions. Its degradation compromises therapeutic efficacy and patient safety. This technical guide provides a comprehensive analysis of the chemical properties of epinephrine hydrochloride and the multifaceted factors governing its stability. We will explore the primary degradation pathways—oxidation, racemization, and sulfonation—and elucidate the causal mechanisms behind the influence of pH, light, temperature, and formulation excipients. Furthermore, this guide details authoritative analytical methodologies for robust stability assessment, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to creating safe and effective epinephrine formulations.

Fundamental Chemical & Physical Properties

Epinephrine is a chiral molecule belonging to the catecholamine family, characterized by a catechol (benzene-1,2-diol) ring and an aminoethyl side chain. [1][2]The biologically active form is the R-(-)-enantiomer, also known as L-epinephrine. [2][3]The hydrochloride salt is typically used in pharmaceutical formulations to enhance water solubility. [4][5]

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride | [4] |

| Molecular Formula | C₉H₁₄ClNO₃ | [4][6] |

| Molecular Weight | 219.66 g/mol | [4][6] |

| Appearance | White to nearly-white microcrystalline powder | [2] |

| Solubility | Water soluble | [4][6] |

| pKa | Amine group: ~8.7, Phenolic groups: ~9.9 and ~11.2 |

| USP pH Range | 2.2 to 5.0 for Epinephrine Injection | [7][8]|

The presence of the catechol moiety and the chiral secondary alcohol are the primary determinants of epinephrine's chemical reactivity and instability. The catechol is highly susceptible to oxidation, while the chiral center is prone to racemization.

Mechanisms of Epinephrine Degradation

The instability of epinephrine in solution is primarily driven by three distinct chemical pathways. Understanding these mechanisms is fundamental to designing effective stabilization strategies.

Oxidation

Oxidation is the most significant degradation pathway for epinephrine. The catechol ring is readily oxidized, especially in the presence of oxygen, light, and metal ions, or at neutral to alkaline pH. [9][10]The process involves a two-electron oxidation of the catechol to form epinephrine-ortho-quinone. This highly reactive intermediate undergoes intramolecular cyclization, ultimately forming adrenochrome, a pink-to-red colored compound. [11][12][13]The appearance of a pinkish or brown color is a key visual indicator of oxidative degradation, as noted in USP labeling requirements. [7][14]Further polymerization of adrenochrome leads to insoluble brown melanin-like pigments. [11]

Racemization

The therapeutic activity of epinephrine resides almost exclusively in the R-(-)-isomer (L-epinephrine). Racemization is the process where the active R-(-)-isomer converts to its less active S-(+)-isomer (D-epinephrine), reducing the potency of the solution. This process is acid-catalyzed and its rate is pH-dependent, with a minimum rate observed around pH 4. [15][16]While the United States Pharmacopeia (USP) assay for epinephrine injection requires a total epinephrine content of 90.0% to 115.0%, it does not differentiate between enantiomers. [7]However, studies have shown that after two years of storage, the content of the therapeutically active L-isomer can drop to as low as 85%, highlighting the clinical significance of this degradation pathway. [16]

Sulfonation

In formulations containing bisulfite or metabisulfite as an antioxidant, epinephrine can undergo a nucleophilic addition reaction to form epinephrine sulfonic acid (ESA). [16][17]This reaction renders the epinephrine molecule biologically inactive. [18]The rate of sulfonate formation is dependent on the concentration of bisulfite and the pH of the solution. [17][18]While bisulfites are added to prevent oxidation, they can inadvertently contribute to degradation through this alternative pathway, necessitating a careful optimization of their concentration in any formulation.

The primary degradation pathways of epinephrine are illustrated in the diagram below.

Factors Influencing Stability

Multiple environmental and formulation factors can accelerate the degradation of epinephrine. A scientifically sound approach to formulation development requires a thorough understanding of these influences.

-

pH: The pH of the solution is the most critical factor. Epinephrine is most stable in an acidic environment, with a pH range of 2.5 to 4.5 being optimal for minimizing both oxidation and racemization. [15]As pH increases, the catechol hydroxyl groups are more easily deprotonated, making the molecule far more susceptible to oxidation. [18]The USP specifies a pH range of 2.2 to 5.0 for Epinephrine Injection to ensure stability. [7][8]* Light: Exposure to light, particularly UV light, provides the energy to catalyze photolytic degradation and oxidation. [19][20]Studies have shown that solutions protected from light are significantly more stable. [19]For this reason, the USP mandates that Epinephrine Injection be preserved in light-resistant containers. [7][14]* Temperature: Higher temperatures increase the rate of all chemical degradation reactions, including oxidation and racemization, by providing the necessary activation energy. [15]While refrigeration can extend shelf-life, studies have also evaluated stability at room temperature for practical applications. [21]* Oxygen: The presence of dissolved or atmospheric oxygen is a prerequisite for the primary oxidative degradation pathway. Manufacturing processes that include sparging with an inert gas like nitrogen to remove dissolved oxygen can significantly improve stability.

-

Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for the oxidation of epinephrine. [15]These ions facilitate the transfer of electrons from the catechol ring to oxygen, accelerating degradation.

Formulation Strategies for Enhanced Stability

To counteract the inherent instability of epinephrine, pharmaceutical formulations employ a multi-pronged strategy using specific excipients.

Antioxidants (e.g., Sodium Metabisulfite)

Antioxidants are compounds with a lower oxidation potential than epinephrine. They function as "sacrificial" agents, being preferentially oxidized and thereby protecting the active drug molecule. [22]Sodium metabisulfite is a common antioxidant used in epinephrine injections. [23]However, its use is a double-edged sword. While it effectively quenches oxygen, it can also react directly with epinephrine to form the inactive sulfonic acid derivative. [18]Furthermore, under light exposure, bisulfite may paradoxically accelerate degradation by converting superoxide radicals into highly reactive hydroxyl radicals. [20][24]Therefore, the concentration of metabisulfite must be carefully optimized to balance its protective effects against its potential to cause degradation.

Chelating Agents (e.g., Edetate Disodium - EDTA)

Chelating agents are crucial for neutralizing the catalytic effect of trace metal ions. EDTA forms stable, water-soluble complexes with metal ions, sequestering them and preventing their participation in oxidation reactions. [22][25]The inclusion of a chelating agent like EDTA is a common strategy to enhance the stability of epinephrine solutions, and its presence is noted in the USP monograph for the HPLC mobile phase, underscoring its importance in preventing on-column degradation during analysis. [7][19]

Buffering Agents and pH Adjustment

Maintaining an optimal acidic pH is paramount. Hydrochloric acid is often used to adjust the pH of the solution to within the stable range of 2.2 to 5.0. [7][8]Buffering agents may also be included to maintain this pH throughout the product's shelf-life, resisting shifts that could accelerate degradation.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the active drug and resolving it from all potential degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing epinephrine stability. A method is considered "stability-indicating" only after it has been validated through forced degradation studies, which demonstrate that the degradation products do not co-elute with the parent drug peak. [9][10][26] Experimental Protocol: A Self-Validating System

The following protocol outlines a typical stability-indicating HPLC method based on principles described in the USP and scientific literature. [7][10][27][28] Part A: Forced Degradation Study (Method Validation) Causality: The purpose of this study is to intentionally degrade epinephrine under various stress conditions to produce its potential degradation products. This is a critical step to prove that the analytical method can separate these degradants from the intact drug, ensuring the method is truly "stability-indicating."

-

Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in water.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize, and dilute to a final concentration of ~100 µg/mL.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Store at room temperature for 2 hours. Neutralize and dilute to ~100 µg/mL.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 4 hours. Dilute to ~100 µg/mL.

-

Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to ~100 µg/mL.

-

Thermal Degradation: Heat the stock solution at 80°C for 8 hours. Dilute to ~100 µg/mL.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below. The method is validated if all degradation product peaks are baseline-resolved from the main epinephrine peak. [29] Part B: HPLC Method for Stability Samples Causality: This method employs a reversed-phase C18 column. The acidic mobile phase (pH ~3.8) ensures that the primary amine on epinephrine is protonated, making it suitable for good peak shape and retention on the C18 stationary phase. An ion-pairing agent (sodium 1-octanesulfonate) is included to improve retention and resolution of the polar catecholamine. [7][28]Detection at 280 nm is chosen as it is a common wavelength for the analysis of catecholamines. [7]

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm packing (USP L1 classification). [28] * Mobile Phase: Mix 85 volumes of an aqueous solution containing 0.05 M monobasic sodium phosphate, 519 mg/L sodium 1-octanesulfonate, and 45 mg/L edetate disodium, with 15 volumes of methanol. Adjust aqueous phase to pH 3.8 with phosphoric acid. [7] * Flow Rate: 1.5 - 2.0 mL/min. [7][10] * Detection: UV at 280 nm. [7] * Injection Volume: 20 µL.

-

-

Preparation of Standard and Sample Solutions:

-

Standard: Prepare a solution of USP Epinephrine Reference Standard in mobile phase at a known concentration (e.g., 100 µg/mL).

-

Sample: Dilute the this compound solution to be tested with the mobile phase to achieve a theoretical concentration similar to the standard.

-

-

System Suitability:

-

Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. [7] * A resolution solution (e.g., containing epinephrine and a potential impurity like dopamine) should be run to ensure the resolution between peaks is adequate (R > 3.5). [7]4. Analysis and Calculation:

-

Inject the standard and sample solutions.

-

Calculate the concentration of epinephrine in the sample by comparing the peak area to that of the standard.

-

The workflow for a typical stability study is visualized below.

Sources

- 1. Epinephrine (medication) - Wikipedia [en.wikipedia.org]

- 2. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Epinephrine [webbook.nist.gov]

- 4. (-)-Epinephrine hydrochloride | C9H14ClNO3 | CID 441411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 55-31-2 [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. uspbpep.com [uspbpep.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adrenochrome - Wikipedia [en.wikipedia.org]

- 12. Formation of adrenochrome from epinephrine by myeloperoxidase via a free radical: Its biological significance [jstage.jst.go.jp]

- 13. Adrenochrome | Description, Properties, History, Popular Culture, & Conspiracy Theories | Britannica [britannica.com]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Photodestabilization of epinephrine by sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ptfarm.pl [ptfarm.pl]

- 23. pdf.hres.ca [pdf.hres.ca]

- 24. researchgate.net [researchgate.net]

- 25. WO1994013274A1 - Stabilized catecholamine solutions - Google Patents [patents.google.com]

- 26. jksus.org [jksus.org]

- 27. Stability-indicating high-performance liquid chromatographic analysis of lidocaine hydrochloride and lidocaine hydrochloride with epinephrine injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 29. View of Stability of Epinephrine at Standard Concentrations | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

Navigating Epinephrine Hydrochloride Pharmacokinetics in Rodent Models: An In-depth Technical Guide

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the critical aspects of studying the pharmacokinetics of epinephrine hydrochloride in rodent models. Authored for the discerning scientific audience, this document eschews rigid templates in favor of a logically structured narrative that prioritizes scientific integrity, causality, and field-proven insights.

Introduction: The Significance of Epinephrine Pharmacokinetics in Preclinical Research

Epinephrine, a critical catecholamine, plays a vital role in regulating physiological responses. Its synthetic form, this compound, is a cornerstone in treating anaphylaxis, cardiac arrest, and other life-threatening conditions.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is paramount for predicting its behavior in humans and ensuring the safety and efficacy of new drug formulations.[2][3][4] This guide will provide a comprehensive overview of the methodologies and critical considerations for conducting robust pharmacokinetic (PK) studies of this compound in rats and mice.

Foundational Principles: Experimental Design and Model Selection

The success of any pharmacokinetic study hinges on a well-conceived experimental design. Key considerations include the selection of an appropriate animal model, the route of administration, and the dosing regimen.

Rodent Model Selection: Rats vs. Mice

Both rats and mice are commonly used in preclinical PK studies due to their physiological similarities to humans and practical advantages in handling and cost.[5] The choice between them often depends on the specific research question. Rats, being larger, allow for the collection of larger blood volumes and are often preferred for studies requiring serial sampling from a single animal.[6] Mice, on the other hand, are valuable for studies involving genetically modified models or when compound availability is limited.

Route of Administration: Mimicking Clinical Reality

The route of administration significantly influences the pharmacokinetic profile of epinephrine.[5][7][8] Common routes in rodent studies include:

-

Intravenous (IV): Provides immediate and complete systemic availability, serving as a baseline for determining absolute bioavailability.[5][7] Following IV injection in animal models, epinephrine is rapidly cleared from the plasma with a very short half-life.[1][9]

-

Intramuscular (IM): A common clinical route for epinephrine administration, particularly in the treatment of anaphylaxis.[8] Studies in animal models have shown that absorption is significantly faster after intramuscular injection compared to subcutaneous injection or inhalation.[7][8]

-

Subcutaneous (SC): Another clinically relevant route, though absorption is generally slower compared to IM administration.[7][8][10]

-

Intraperitoneal (IP): Frequently used in rodent studies for its relative ease of administration, though it may not always reflect a clinical route.

-

Inhalation: Explored as a non-invasive delivery method, but absorption can be variable.[7][8]

The choice of administration route should align with the intended clinical application of the epinephrine formulation being tested.

Core Methodologies: From Dosing to Data Analysis

A standardized and meticulously executed protocol is essential for generating reliable and reproducible pharmacokinetic data.

Dosing and Formulation

Careful preparation of the dosing solution is critical. Epinephrine is susceptible to degradation, particularly when diluted.[11][12] Therefore, solutions should be freshly prepared and protected from light. The stability of epinephrine in solution can vary depending on the concentration and storage conditions.[11][12][13][14] The vehicle used for formulation should be inert and well-tolerated by the animals.

Blood Sample Collection: Techniques and Best Practices

The cornerstone of any PK study is the collection of high-quality blood samples at appropriate time points.[5] Several techniques are available for blood collection in rodents, each with its own advantages and limitations.[5][15][16]

| Technique | Rodent Model | Volume | Advantages | Considerations |

| Tail Vein | Rat, Mouse | Small to Medium | Allows for serial sampling.[6] | Requires skill and can be stressful for the animal.[16] |

| Saphenous Vein | Rat, Mouse | Small to Medium | Good for serial sampling; less stressful than some other methods.[15][16] | Requires proper restraint and training.[15] |

| Retro-orbital Sinus | Rat, Mouse | Medium to Large | Rapid collection of a relatively large volume.[15][16] | Can cause tissue damage if not performed correctly; generally a terminal procedure.[15] |

| Jugular Vein Cannulation | Rat | Medium to Large | Allows for frequent, stress-free serial sampling.[6] | Requires surgery and recovery time. |

| Cardiac Puncture | Rat, Mouse | Large | Terminal procedure for collecting a large blood volume.[5][17] | Only suitable for the final time point. |

Critical Considerations for Sample Integrity:

-

Anticoagulant: EDTA is a common anticoagulant, but heparin has been shown to provide better stability for catecholamines in some studies.[18]

-

Stabilizers: The addition of a stabilizing agent, such as reduced glutathione and EDTA, can help prevent the degradation of epinephrine in plasma samples.[18]

-

Processing: Blood samples should be centrifuged promptly at low temperatures to separate the plasma.

-

Storage: Plasma samples should be stored at -70°C or lower to ensure long-term stability.[18]

Bioanalytical Methods: Quantifying Epinephrine with Precision

Accurate quantification of epinephrine in plasma is crucial for determining pharmacokinetic parameters. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[19][20][21]

Workflow for LC-MS/MS Analysis:

-

Sample Preparation: This typically involves protein precipitation to remove interfering substances from the plasma.[19][22][23]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system where epinephrine is separated from other components.

-

Mass Spectrometric Detection: The separated epinephrine is then ionized and detected by a mass spectrometer, allowing for precise quantification.

Pharmacokinetic Data Analysis: Unveiling the ADME Profile

Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using specialized software. Key parameters include:

-

Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Area Under the Curve (AUC): A measure of the total drug exposure over time.

-

Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.[7]

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Understanding the Metabolic Fate of Epinephrine in Rodents

The metabolism of epinephrine in rodents primarily involves two key enzymatic pathways: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). In rats, after intravenous administration, the main route of metabolism is O-methylation.[24] These enzymes convert epinephrine into inactive metabolites that are then excreted. The metabolic profile can be influenced by factors such as the route of administration and the specific rodent strain.

Regulatory Considerations and Best Practices

Preclinical pharmacokinetic studies are a critical component of the drug development process and are subject to regulatory oversight.[3] Adherence to Good Laboratory Practices (GLP) is essential for ensuring data quality and integrity.[3] Guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide a framework for designing and conducting these studies.[4][25]

Conclusion: A Roadmap for Successful Epinephrine PK Studies

Conducting a successful pharmacokinetic study of this compound in rodent models requires a multi-faceted approach that combines careful experimental design, meticulous execution of protocols, and a thorough understanding of the underlying physiological and biochemical principles. By adhering to the principles and methodologies outlined in this guide, researchers can generate high-quality, reliable data that will be instrumental in advancing the development of safe and effective epinephrine-based therapies.

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: A typical workflow for a rodent pharmacokinetic study.

Epinephrine Metabolism Pathway

Caption: Major metabolic pathways of epinephrine.

References

- Epinephrine metabolism in mammalian brain after intravenous and intraventricular administration - PubMed. (n.d.).

- Metabolic effects of chronic infusions of epinephrine and norepinephrine in rats - PubMed. (n.d.).

- What sample types and time points are ideal for rodent PK? - Patsnap Synapse. (2025, May 29).

- Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed. (n.d.).

- Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF - ResearchGate. (2020, April).

- Epinephrine absorption after different routes of administration in an animal model - PubMed. (n.d.).

- Guidelines for Blood Collection in Mice and Rats. (n.d.).

- Role of epinephrine for muscular glycogenolysis and pancreatic hormonal secretion in running rats - PubMed. (n.d.).

- Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse - Publishing at the Library. (2016, November 29).

- Effects of collection methods and storage on the in vitro stability of canine plasma catecholamines - PubMed. (n.d.).

- Stability of Epinephrine in a Normal Saline Solution - PMC - NIH. (n.d.).

- Epinephrine absorption after different routes of administration in an animal model - Scite.ai. (n.d.).

- Stability of Epinephrine in a Normal Saline Solution - PubMed. (2024, September 9).

- Murine Pharmacokinetic Studies - PMC - NIH. (n.d.).

- A systematic review of epinephrine stability and sterility with storage in a syringe - NIH. (2019, February 21).

- Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed. (n.d.).

- Plasma Catecholamines by LC/MS/MS - Agilent. (2016, January 15).

- A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS - Charles River Laboratories. (n.d.).

- Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS. (n.d.).

- Metabolic effects of epinephrine in the perfused rat heart. I. Comparison of intracellular redox states, tissue pO2 and force of contraction - PubMed. (n.d.).

- Epinephrine enhances glycogen turnover and depresses glucose uptake in vivo in rat heart - PubMed. (n.d.).

- View of Stability of Epinephrine at Standard Concentrations | Canadian Journal of Hospital Pharmacy. (n.d.).

- Neural pharmacokinetics of epinephrine - PubMed. (n.d.).

- Preclinical Pharmacokinetics in Drug Development - Allucent. (n.d.).

- An evidence-based review of epinephrine administered via the intraosseous route in animal models of cardiac arrest - PubMed. (n.d.).

- Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - ResearchGate. (2025, August 6).

- What is the optimal dose of epinephrine during cardiopulmonary resuscitation in a rat model? | Request PDF - ResearchGate. (2025, August 6).

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).

- 204200Orig1s000 204200Orig2s000 - accessdata.fda.gov. (2012, November 16).

- NTP Toxicology and Carcinogenesis Studies of l-Epinephrine Hydrochloride (CAS No. 55-31-2) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed. (n.d.).

- Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).

- 209359Orig1s000 - accessdata.fda.gov. (2019, November 5).

- FDA Requirements for Preclinical Studies. (n.d.).

- l-Epinephrine Hydrochloride (CASRN 55-31-2) in F344/N Rats and B6C3F1Mice (Inhalation Studies). (n.d.).

- Epinephrine - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- Comparison of the pharmacokinetics between intramuscular and subcutaneous manual epinephrine administration - PubMed. (n.d.).

- [Pharmacokinetics and dynamics of endogenously released and therapeutically administered adrenaline in resuscitation. A comparative animal experimental study] - PubMed. (n.d.).

- Epinephrine enhances the sensitivity of rat vagal chemosensitive neurons: role of β3-adrenoceptor - PMC - PubMed Central. (n.d.).

- The pharmacokinetics of epinephrine/adrenaline autoinjectors - PMC - PubMed Central. (2021, March 8).

- Doses and plasma concentrations of epinephrine reported in clinical pharmacology trials. (n.d.).

- 205029Orig1s000 - accessdata.fda.gov. (n.d.).

- Effects of Endotracheal Epinephrine on Pharmacokinetics and Survival in a Swine Pediatric Cardiac Arrest Model. (n.d.).

- Effect of epinephrine on alveolar liquid clearance in the rat - PubMed - NIH. (n.d.).

Sources

- 1. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. allucent.com [allucent.com]

- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 4. karger.com [karger.com]

- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 6. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epinephrine absorption after different routes of administration in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. accessdata.fda.gov [accessdata.fda.gov]